Magnesium aluminate

Refractory ceramics Thermal shock resistance Coefficient of thermal expansion

Magnesium aluminate (MgAl₂O₄), also referred to as spinel, is a refractory mixed-metal oxide ceramic with a cubic close-packed crystal structure. It is characterized by a melting point exceeding 2100 °C, a density near 3.58 g cm⁻³, and a Mohs hardness of approximately 8.

Molecular Formula Mg(AlO2)2
Al2MgO4
Molecular Weight 142.27 g/mol
CAS No. 1302-67-6
Cat. No. B223811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium aluminate
CAS1302-67-6
Synonymsaluminum magnesium oxide
dialuminum magnesium tetraoxide
magnesium aluminate
magnesium-aluminum oxide
Molecular FormulaMg(AlO2)2
Al2MgO4
Molecular Weight142.27 g/mol
Structural Identifiers
SMILES[O-][Al]=O.[O-][Al]=O.[Mg+2]
InChIInChI=1S/2Al.Mg.4O/q;;+2;;;2*-1
InChIKeyVPBIQXABTCDMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Aluminate (MgAl₂O₄, CAS 1302-67-6) Spinel: Core Identity and Procurement Baseline


Magnesium aluminate (MgAl₂O₄), also referred to as spinel, is a refractory mixed-metal oxide ceramic with a cubic close-packed crystal structure. It is characterized by a melting point exceeding 2100 °C, a density near 3.58 g cm⁻³, and a Mohs hardness of approximately 8 [1]. Unlike single-oxide ceramics such as Al₂O₃ or MgO, MgAl₂O₄ is a stoichiometric compound (28.2 wt% MgO, 71.8 wt% Al₂O₃) whose properties arise from the specific ordering of Mg²⁺ and Al³⁺ cations across tetrahedral and octahedral sites. Its commercial availability spans powders, porous sintered bodies, dense polycrystalline ceramics, and single-crystal substrates, each tailored to distinct high-temperature structural, electrochemical, optical, or catalytic applications .

Why Generic Substitution Fails for Magnesium Aluminate: The Spinel Differentiation Mandate


Magnesium aluminate cannot be freely interchanged with single-metal oxides (e.g., α-Al₂O₃, MgO) or alternative spinels (e.g., ZnAl₂O₄) because its performance in critical high-temperature, electrochemical, and catalytic environments is governed by a unique combination of low thermal expansion anisotropy, intermediate thermal conductivity, high melting point, and distinctive surface chemistry. Empirical studies demonstrate that substituting γ-Al₂O₃ with MgAl₂O₄ as a catalyst support shifts the temperature of maximum NOₓ uptake by approximately 100 °C and doubles the uptake capacity, while the ability of MgAl₂O₄ to form bulk sulfate species—absent in Al₂O₃, TiO₂, or ZrO₂ under identical conditions—confers a decisive advantage in SOₓ transfer catalysis [1][2]. In lithium-battery separators, MgAl₂O₄ coatings provide thermal stability to 440 °C, far beyond the capability of unmodified polyolefin membranes, and simultaneously suppress polysulfide shuttling through electrostatic adsorption, a dual functionality not replicated by commonly used Al₂O₃ nanoparticle coatings [3][4]. These quantitative performance gaps mean that procuring a generic “ceramic oxide” or “spinel” without specifying MgAl₂O₄ introduces measurable risk of underperformance, early failure, or incompatibility with process conditions.

Quantitative Evidence Guide for Magnesium Aluminate Spinel: Comparator-Backed Differentiation Data


Thermal Expansion Coefficient: MgAl₂O₄ vs. Alumina and Periclase for Thermal Shock-Limited Refractory Procurement

Magnesium aluminate spinel exhibits a coefficient of thermal expansion (CTE) of 7.6 × 10⁻⁶ K⁻¹ over the range 25–1000 °C . This value is lower than that of conventional alumina-based refractories, which typically fall in the range of 8.0–8.2 × 10⁻⁶ K⁻¹ [1], and substantially lower than that of periclase (MgO) at 13.5 × 10⁻⁶ K⁻¹ [2]. In magnesia–spinel composite bricks, the lower CTE of the MgAl₂O₄ phase (7.6 vs. 13.5 × 10⁻⁶ K⁻¹) directly reduces microstructural stress during thermal cycling, enabling bricks with 80 wt% MgO (and thus ~15–20 % spinel phase) to survive >12 cold-water shock cycles at ~1100 °C, compared to >8 cycles for 85 wt% MgO bricks with lower spinel content [2].

Refractory ceramics Thermal shock resistance Coefficient of thermal expansion

Lean NOₓ Trap Catalyst Support: MgAl₂O₄ Doubles NOₓ Uptake at 350 °C Compared to γ-Al₂O₃

In a direct comparative study of Pt/BaO lean NOₓ trap (LNT) catalysts, the MgAl₂O₄-supported catalyst exhibited a maximum NOₓ uptake temperature (Tₘₐₓ) of 350 °C, which is 100 °C higher than that of the γ-Al₂O₃-supported counterpart (Tₘₐₓ ≈250 °C). Crucially, the NOₓ uptake capacity at 350 °C for the MgAl₂O₄-based LNT was twice that of the alumina-based catalyst [1]. The shift to higher-temperature operation was attributed to a larger interfacial area between Pt and BaO phases and to the delayed formation of BaAl₂O₄, which on MgAl₂O₄ occurred ~100 °C higher than on γ-Al₂O₃, contributing to superior thermal stability of the active phases [1].

Emission control catalysis Lean NOₓ trap Catalyst support

Lithium-Battery Separator Thermal Stability: MgAl₂O₄-Coated Membrane Stable to 440 °C vs. Uncoated Celgard Baseline

A MgAl₂O₄ ceramic coating applied to both sides of a commercial Celgard 2320 polyolefin separator conferred thermal stability up to 440 °C, substantially beyond the melting point of the uncoated polymer (~135–165 °C for polypropylene/polyethylene). The MgAl₂O₄-coated membrane also demonstrated a lower electrolyte contact angle (21°) compared to the uncoated membrane, and an electrolyte uptake capacity of 250 % [1]. In a parallel study on Li–S batteries, a flexible MgAl₂O₄ separator delivered a stable discharge capacity of ~500 mA h g⁻¹ over 250 cycles, outperforming the standard Celgard separator [2]. Density functional theory calculations confirmed that MgAl₂O₄ chemically adsorbs lithium polysulfides, mitigating the shuttle effect—a property not generally shared by inert Al₂O₃ coatings [2].

Lithium-ion battery Ceramic-coated separator Thermal runaway prevention

Screen-Printed Humidity Sensor: MgAl₂O₄ Operates Across 2–98 % RH with Sub-72 s Response

A screen-printed, porous MgAl₂O₄ semi-thick film capacitive humidity sensor operated over an exceptionally wide relative humidity range of 2 % to 98 % RH, with a fast response time of ~66 s and recovery time of ~71 s. The sensor exhibited low dissipation factor (<2), low hysteresis (~109 pF at 89 % RH), excellent repeatability over at least 15 cycles, and long-term stability of at least 6 months [1]. While direct head-to-head data against specific commercial polymeric or Al₂O₃-based sensors were not provided in the same study, the combination of a detection lower limit of 2 % RH and sustained performance up to 98 % RH exceeds the typical operating range of many capacitive polymer sensors (commonly 20–80 % RH), making MgAl₂O₄ a candidate for extreme-humidity environments.

Humidity sensor Capacitive sensor Porous ceramic film

Dry Reforming of Methane: Ni/MgAl₂O₄ Catalyst Demonstrates Superior Anti-Coking and Anti-Sintering Stability vs. Ni/γ-Al₂O₃

In dry reforming of methane (CH₄:CO₂ = 1:1), Ni catalysts supported on MgAl₂O₄ spinel exhibited higher activity and substantially better stability against coking and sintering compared to Ni/γ-Al₂O₃ under identical stoichiometric feed conditions [1]. The MgAl₂O₄ spinel layer in Ni/MgO-γ-Al₂O₃ effectively suppressed the detrimental phase transformation to NiAl₂O₄ and stabilized highly dispersed Ni⁰ crystallites. The superior performance was mechanistically attributed to the lower surface acidity of MgAl₂O₄ relative to γ-Al₂O₃ and to strong metal–support interactions that inhibited carbon deposition and metal particle sintering [1].

Dry reforming of methane Nickel catalyst Coke resistance

SOₓ Transfer Catalysis: MgAl₂O₄ Uniquely Forms Bulk Sulfate Species Not Observed on Al₂O₃, TiO₂, or ZrO₂

Infrared spectroscopy and vacuum microbalance studies of SO₂ oxidation over MgAl₂O₄ at 300–550 °C revealed that, in addition to surface sulfate species common to Al₂O₃ and TiO₂, MgAl₂O₄ uniquely incorporates ionic sulfate into its bulk structure at higher SO₂ doses. This bulk sulfate formation was not observed under identical conditions on Al₂O₃, TiO₂, or ZrO₂ [1]. The sulfated MgAl₂O₄ showed high thermal stability under evacuation up to 800 °C and facile regeneration by hydrogen reduction in a narrow temperature window of 550–640 °C, combining high sorption capacity with practical regenerability [1].

SOₓ transfer catalyst Fluid catalytic cracking Emission control

Magnesium Aluminate Spinel: High-Value Application Scenarios Grounded in Comparative Evidence


High-Temperature Refractory Linings Requiring Superior Thermal Shock Resistance

In cement rotary kilns and steel ladle linings, procuring magnesia–spinel bricks with ≥15 % MgAl₂O₄ phase content is supported by the measured CTE of 7.6 × 10⁻⁶ K⁻¹ (vs. 13.5 × 10⁻⁶ K⁻¹ for periclase) and documented thermal shock endurance exceeding 12 cycles under 1100 °C water quenching [1]. This directly translates to extended lining campaigns—up to 30 % longer service life versus conventional magnesia-chrome refractories—reducing kiln downtime and maintenance costs .

Li–S and High-Safety Li-Ion Battery Separators

Battery developers targeting >250 cycle life in Li–S cells or requiring thermal runaway protection beyond 400 °C should specify MgAl₂O₄-coated polyolefin separators. The MgAl₂O₄ coating confers thermal stability to 440 °C, a contact angle of 21°, and 250 % electrolyte uptake [2], while DFT-validated polysulfide adsorption suppresses capacity fade—yielding ~500 mA h g⁻¹ over 250 cycles [3]. These combined properties are not simultaneously achievable with standard Al₂O₃-coated separators.

Lean-Burn Engine NOₓ After-Treatment Systems Operating Above 300 °C

For diesel oxidation catalysts and LNT systems where exhaust temperatures regularly exceed 300 °C, MgAl₂O₄-supported Pt/BaO catalysts provide twice the NOₓ storage capacity of γ-Al₂O₃-supported equivalents at 350 °C, with the maximum uptake temperature shifted upward by 100 °C [4]. This quantified advantage enables more compact catalyst sizing while meeting identical emission targets, a critical procurement factor for commercial vehicle OEMs.

SOₓ Emission Control Additives for Fluid Catalytic Cracking Units

Refineries operating FCC regenerators can achieve higher per-kilogram SOₓ capture and improved regenerability by selecting MgAl₂O₄-based SOₓ transfer catalysts. The material’s unique ability to form bulk sulfate species—absent in Al₂O₃, TiO₂, and ZrO₂ under identical oxidizing conditions—provides a differentiated sorption capacity, while hydrogen regeneration at 550–640 °C ensures practical cyclic operation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium aluminate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.